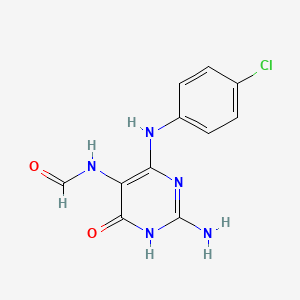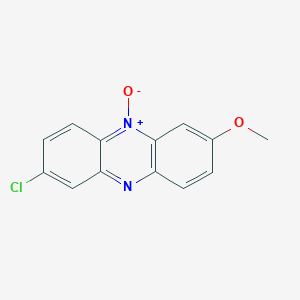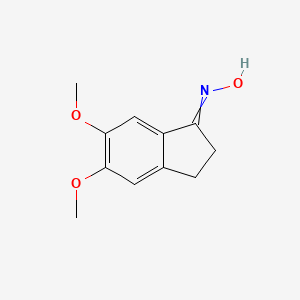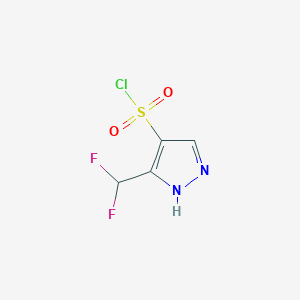![molecular formula C20H28N2O2S B11713133 N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)
N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an adamantane moiety, a propylidene linkage, and a sulfonohydrazide group, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide typically involves a multi-step process:
Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce a propylidene group. This can be achieved through a Friedel-Crafts alkylation reaction using adamantane and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The next step involves the sulfonation of 4-methylbenzene to introduce the sulfonyl group. This is typically done using sulfur trioxide or chlorosulfonic acid.
Hydrazide Formation: The final step is the condensation of the sulfonyl derivative with the adamantane-propylidene intermediate in the presence of hydrazine hydrate under reflux conditions to form the desired sulfonohydrazide compound.
Industrial Production Methods
Industrial production of N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonohydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, coatings, and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and bulky structure, which can influence the compound’s binding affinity to enzymes or receptors. The sulfonohydrazide group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(Adamantan-1-YL)ethylidene]-4-methylbenzene-1-sulfonohydrazide
- N’-[(1E)-1-(Adamantan-1-YL)butylidene]-4-methylbenzene-1-sulfonohydrazide
- N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-chlorobenzene-1-sulfonohydrazide
Uniqueness
N’-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide is unique due to its specific combination of the adamantane moiety, propylidene linkage, and sulfonohydrazide group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C20H28N2O2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[(E)-1-(1-adamantyl)propylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O2S/c1-3-19(20-11-15-8-16(12-20)10-17(9-15)13-20)21-22-25(23,24)18-6-4-14(2)5-7-18/h4-7,15-17,22H,3,8-13H2,1-2H3/b21-19+ |
InChI Key |
JDBNIHIEIGDXEZ-XUTLUUPISA-N |
Isomeric SMILES |
CC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11713077.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)

![2-hydroxy-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11713091.png)
![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713099.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B11713111.png)
![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)
